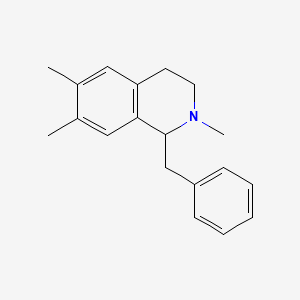![molecular formula C13H22ClNOSi B11853141 Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]- CAS No. 111043-32-4](/img/structure/B11853141.png)
Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-3-chloro-2-((trimethylsilyl)oxy)propan-1-amine is an organic compound with the molecular formula C13H22ClNOSi. It is a derivative of benzylamine, featuring a chloro group and a trimethylsilyloxy group attached to a propan-1-amine backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-chloro-2-((trimethylsilyl)oxy)propan-1-amine typically involves the reaction of benzylamine with 3-chloro-2-(trimethylsilyl)oxypropyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate adjustments to reaction conditions, purification processes, and safety measures to ensure efficient and safe production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-3-chloro-2-((trimethylsilyl)oxy)propan-1-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove the chloro group or to modify the amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of imines, nitriles, or other oxidized products.
Reduction: Formation of dechlorinated amines or modified amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-3-chloro-2-((trimethylsilyl)oxy)propan-1-amine has several scientific research applications, including:
Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.
Material science: Utilized in the preparation of functionalized materials with specific properties.
Biological studies: Investigated for its interactions with biological molecules and potential biological activity.
Wirkmechanismus
The mechanism of action of N-Benzyl-3-chloro-2-((trimethylsilyl)oxy)propan-1-amine involves its reactivity towards nucleophiles and electrophiles. The chloro group can be displaced by nucleophiles, leading to the formation of various derivatives. The trimethylsilyloxy group can stabilize intermediates during reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-3-chloro-2-hydroxypropan-1-amine: Similar structure but with a hydroxy group instead of a trimethylsilyloxy group.
N-Benzyl-3-chloro-2-methoxypropan-1-amine: Similar structure but with a methoxy group instead of a trimethylsilyloxy group.
N-Benzyl-3-chloro-2-((triethoxysilyl)oxy)propan-1-amine: Similar structure but with a triethoxysilyloxy group instead of a trimethylsilyloxy group.
Uniqueness
N-Benzyl-3-chloro-2-((trimethylsilyl)oxy)propan-1-amine is unique due to the presence of the trimethylsilyloxy group, which provides steric hindrance and electronic effects that can influence its reactivity and stability. This makes it a valuable intermediate in organic synthesis and other research applications.
Eigenschaften
CAS-Nummer |
111043-32-4 |
|---|---|
Molekularformel |
C13H22ClNOSi |
Molekulargewicht |
271.86 g/mol |
IUPAC-Name |
N-benzyl-3-chloro-2-trimethylsilyloxypropan-1-amine |
InChI |
InChI=1S/C13H22ClNOSi/c1-17(2,3)16-13(9-14)11-15-10-12-7-5-4-6-8-12/h4-8,13,15H,9-11H2,1-3H3 |
InChI-Schlüssel |
BDFGSFNZMGXGBF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(CNCC1=CC=CC=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


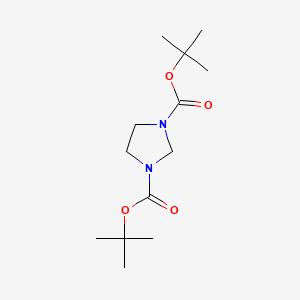
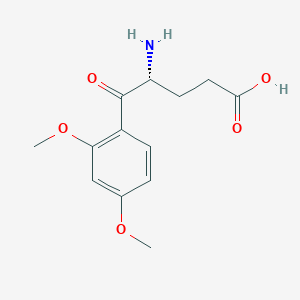

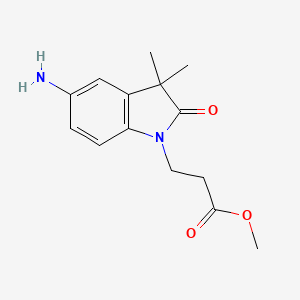



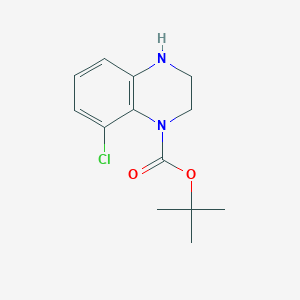
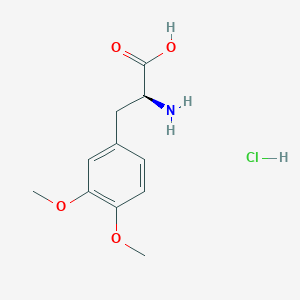
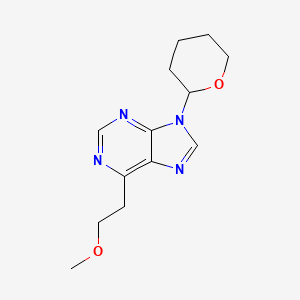
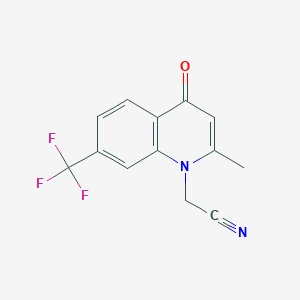
![3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11853137.png)

